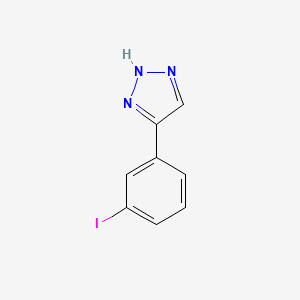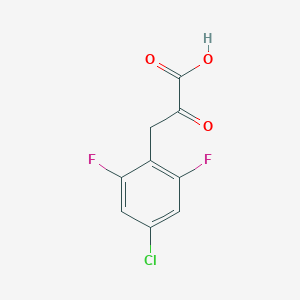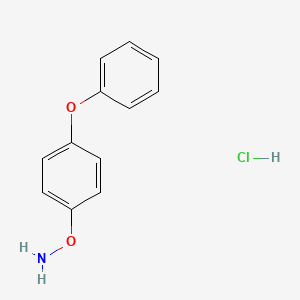
1-(Chloromethoxy)-2-methylbutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Chloromethoxy)-2-methylbutane is an organic compound with the molecular formula C6H13ClO It is a chlorinated ether, characterized by the presence of a chloromethoxy group attached to a methylbutane backbone
Preparation Methods
The synthesis of 1-(Chloromethoxy)-2-methylbutane typically involves the reaction of 2-methylbutanol with chloromethyl methyl ether in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the alcohol is replaced by the chloromethoxy group. The reaction conditions usually include a temperature range of 0-5°C to control the reactivity and prevent side reactions.
Industrial production methods for this compound may involve continuous flow processes to ensure consistent quality and yield. These methods often utilize catalysts to enhance the reaction rate and selectivity, and may include purification steps such as distillation to isolate the desired product.
Chemical Reactions Analysis
1-(Chloromethoxy)-2-methylbutane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloromethoxy group is replaced by other nucleophiles such as amines, thiols, or alkoxides. Common reagents for these reactions include sodium azide, potassium thiocyanate, and sodium methoxide.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of this compound can yield alcohols or hydrocarbons, depending on the reducing agent used. Common reducing agents include lithium aluminum hydride and sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 1-(azidomethoxy)-2-methylbutane, while oxidation with potassium permanganate would produce 2-methylbutanoic acid.
Scientific Research Applications
1-(Chloromethoxy)-2-methylbutane has several scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it useful for introducing chloromethoxy groups into target compounds.
Medicinal Chemistry: The compound can be used in the development of pharmaceuticals, particularly in the synthesis of drug candidates that require chloromethoxy functionalities.
Material Science: It is used in the preparation of polymers and resins, where the chloromethoxy group can participate in cross-linking reactions to enhance material properties.
Biological Studies: Researchers use this compound to study the effects of chlorinated ethers on biological systems, including their potential toxicity and metabolic pathways.
Mechanism of Action
The mechanism of action of 1-(Chloromethoxy)-2-methylbutane involves its reactivity with nucleophiles and electrophiles. The chloromethoxy group is a good leaving group, making the compound susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations, where the compound acts as an electrophile.
In biological systems, the compound may interact with cellular nucleophiles such as proteins and nucleic acids, potentially leading to modifications that affect cellular function. The exact molecular targets and pathways involved depend on the specific context and concentration of the compound.
Comparison with Similar Compounds
1-(Chloromethoxy)-2-methylbutane can be compared to other chlorinated ethers, such as 1-(Chloromethoxy)propane and 1-(Chloromethoxy)butane. These compounds share similar reactivity patterns due to the presence of the chloromethoxy group but differ in their alkyl chain length and branching.
1-(Chloromethoxy)propane: This compound has a shorter alkyl chain, which may result in different physical properties such as boiling point and solubility.
1-(Chloromethoxy)butane: Similar to this compound but with a linear butane backbone, leading to differences in steric effects and reactivity.
The uniqueness of this compound lies in its branched structure, which can influence its reactivity and interactions with other molecules. This structural feature can be advantageous in certain synthetic applications where steric hindrance plays a role in reaction selectivity.
Properties
Molecular Formula |
C6H13ClO |
|---|---|
Molecular Weight |
136.62 g/mol |
IUPAC Name |
1-(chloromethoxy)-2-methylbutane |
InChI |
InChI=1S/C6H13ClO/c1-3-6(2)4-8-5-7/h6H,3-5H2,1-2H3 |
InChI Key |
HNYFXBGJYVTTQH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)COCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Bromo-4-[2-fluoro-4-(trifluoromethyl)phenyl]imidazole-2-carbaldehyde](/img/structure/B13702374.png)


![5-[4-(1-Pyrazolyl)phenyl]isoxazole-3-carboxylic Acid](/img/structure/B13702397.png)



![N-[2-(Naphthalen-2-yloxy)ethyl]-4-nitrobenzenesulfonamide](/img/structure/B13702416.png)

![6-[4-(2-Methoxyethyl)-1-piperazinyl]pyridine-3-boronic Acid Pinacol Ester](/img/structure/B13702453.png)



